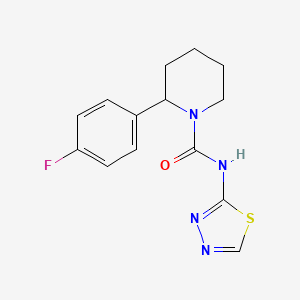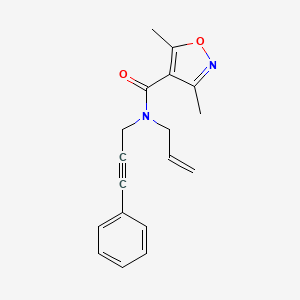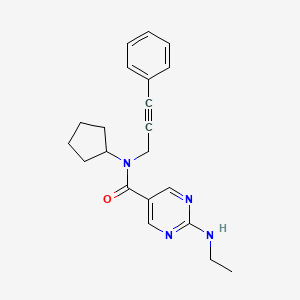![molecular formula C17H16BrNO B3912696 3-[(4-bromo-3-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3912696.png)
3-[(4-bromo-3-methylphenyl)amino]-1-phenyl-2-buten-1-one
Vue d'ensemble
Description
The compound “3-[(4-bromo-3-methylphenyl)amino]-1-phenyl-2-buten-1-one” is likely to be an organic compound consisting of a butenone group attached to a phenyl group and a 4-bromo-3-methylphenyl group via an amino link .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve the reaction of a suitable 4-bromo-3-methylphenylamine with a 1-phenyl-2-buten-1-one derivative .Molecular Structure Analysis
The compound is likely to have a complex structure due to the presence of multiple functional groups. The 4-bromo-3-methylphenyl group would contribute to the electron-withdrawing nature, while the butenone group would provide the compound with conjugation and potential reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including nucleophilic addition at the carbonyl group, electrophilic aromatic substitution on the phenyl rings, and nucleophilic substitution at the bromine site .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(4-bromo-3-methylanilino)-1-phenylbut-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO/c1-12-10-15(8-9-16(12)18)19-13(2)11-17(20)14-6-4-3-5-7-14/h3-11,19H,1-2H3/b13-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTMDXBRQQFXOJ-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=CC(=O)C2=CC=CC=C2)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N/C(=C/C(=O)C2=CC=CC=C2)/C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-methylpyridin-2-yl)-4-[4-(piperidin-1-ylmethyl)benzoyl]piperazine](/img/structure/B3912615.png)

![2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B3912627.png)
![1-methyl-N-(2-methyl-1-pyridin-2-ylpropyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3912634.png)

![4-methoxy-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3912640.png)

![5-hydroxy-2-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B3912668.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]-3-phenylpropanoic acid](/img/structure/B3912671.png)

![N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B3912683.png)
![3-[(4-bromo-3-chlorophenyl)amino]-1-(4-chlorophenyl)-2-buten-1-one](/img/structure/B3912691.png)
![4-[(4Z)-4-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide](/img/structure/B3912702.png)

